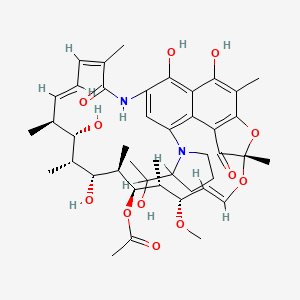

Halomicin B

Description

Properties

CAS No. |

54356-09-1 |

|---|---|

Molecular Formula |

C43H58N2O12 |

Molecular Weight |

794.9 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-27-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H58N2O12/c1-20-13-11-14-21(2)42(53)44-28-19-30(45-17-12-15-29(45)26(7)46)32-33(38(28)51)37(50)25(6)40-34(32)41(52)43(9,57-40)55-18-16-31(54-10)22(3)39(56-27(8)47)24(5)36(49)23(4)35(20)48/h11,13-14,16,18-20,22-24,26,29,31,35-36,39,46,48-51H,12,15,17H2,1-10H3,(H,44,53)/b13-11+,18-16+,21-14-/t20-,22+,23+,24+,26?,29?,31-,35-,36+,39+,43-/m0/s1 |

InChI Key |

DBVJZITWQIGQRT-CMOSQAEKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCCC5C(C)O)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCCC5C(C)O)C |

Synonyms |

halomicin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Halomicin B from Micromonospora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin B is a member of the ansamycin class of antibiotics, a group of compounds characterized by a macrocyclic lactam ring. First discovered in the mid-20th century, this compound is a secondary metabolite produced by the actinomycete Micromonospora halophytica. This document provides a comprehensive technical overview of the discovery, fermentation, extraction, purification, and structural elucidation of this compound, compiling available data into a structured format for scientific and research applications.

Discovery and Producing Organism

This compound is produced by the bacterium Micromonospora halophytica, with notable producing strains being NRRL 2998 and its variant Micromonospora halophytica var. nigra (NRRL 3097)[1][2]. The type strain is also available under the accession numbers ATCC 27596 and DSM 43171[3][4]. These microorganisms were first reported to produce a complex of halomicins, including this compound[1].

Fermentation Protocol

Media Composition

Two primary media formulations have been associated with the cultivation of Micromonospora halophytica for antibiotic production. A germination broth is utilized for the initial growth phase, followed by a production medium to stimulate secondary metabolite synthesis.

Table 1: Fermentation Media for Micromonospora halophytica

| Component | Germination Broth (Weinstein et al., 1967)[1][5] | Inorganic Salts Starch Agar (ISP Medium 4)[3] |

| Beef Extract | 3.0 g/L | - |

| Tryptone | 5.0 g/L | - |

| Dextrose | 1.0 g/L | - |

| Soluble Starch | 24.0 g/L | 10.0 g/L |

| Yeast Extract | 5.0 g/L | - |

| K2HPO4 | - | 1.0 g/L |

| MgSO4·7H2O | - | 1.0 g/L |

| NaCl | - | 1.0 g/L |

| (NH4)2SO4 | - | 2.0 g/L |

| CaCO3 | - | 2.0 g/L |

| Trace Salts Solution | - | 1.0 mL/L |

| Agar | - | 20.0 g/L |

| pH | Not specified | 7.0 - 7.4 |

Fermentation Parameters

Optimal fermentation conditions are critical for maximizing the yield of this compound. Based on general practices for actinomycete fermentation, the following parameters are recommended.

Table 2: Recommended Fermentation Parameters for this compound Production

| Parameter | Recommended Value |

| Temperature | 28-30 °C |

| pH | 7.0 - 7.5 |

| Aeration | High |

| Agitation | 150 - 250 RPM |

| Incubation Period | 7 - 14 days |

Experimental Workflow for this compound Production

The overall process for obtaining this compound involves a multi-stage workflow, from the initial culture of Micromonospora halophytica to the final purification of the antibiotic.

Caption: Workflow for this compound production.

Extraction and Purification Protocol

Following fermentation, the extraction and purification of this compound from the culture broth are performed using a series of physicochemical methods.

Extraction

-

Cell Separation : The fermentation broth is centrifuged at high speed (e.g., 5,000-10,000 x g) to separate the mycelial biomass from the supernatant.

-

Solvent Extraction : The supernatant, containing the dissolved this compound, is extracted with a water-immiscible organic solvent. Ethyl acetate is commonly cited as an effective solvent for the extraction of ansamycin antibiotics[6]. The extraction is typically performed multiple times to ensure a high recovery rate.

-

Concentration : The organic phases are pooled and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing this compound and other metabolites.

Purification

The crude extract is subjected to chromatographic techniques to isolate this compound.

-

Column Chromatography : A common primary purification step involves column chromatography using a silica gel stationary phase[7][8].

-

Stationary Phase : Silica gel (e.g., 60-120 mesh).

-

Mobile Phase : A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, is used to elute the compounds based on their polarity.

-

-

Fraction Collection and Analysis : Fractions are collected and analyzed for the presence of this compound, typically using thin-layer chromatography (TLC) and bioassays against susceptible bacterial strains.

-

Further Purification : Fractions containing this compound may require further purification steps, such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Structural Elucidation of this compound

The definitive structure of this compound was determined by Ganguly et al. in 1974 through spectroscopic and chemical means[9][10]. The elucidation process relies on a combination of analytical techniques to determine the molecular formula, connectivity, and stereochemistry of the molecule.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of this compound.

Key Spectroscopic Data

While the complete original spectroscopic data is not widely available, the following table summarizes the expected data types and their contribution to the structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound Structure Elucidation

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula. |

| ¹H NMR Spectroscopy | Reveals the number and types of protons, their chemical environment, and scalar coupling information for connectivity. |

| ¹³C NMR Spectroscopy | Shows the number and types of carbon atoms in the molecule. |

| 2D NMR (e.g., COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyls, carbonyls, amides, and double bonds. |

| UV-Vis Spectroscopy | Provides information about the chromophore system within the molecule, characteristic of the ansamycin class. |

Conclusion

The discovery and isolation of this compound from Micromonospora halophytica represent a classic example of natural product drug discovery. The methodologies outlined in this guide, from fermentation to purification and structural elucidation, provide a foundational understanding for researchers in the field. Further investigation into the optimization of fermentation and purification processes, as well as a deeper exploration of the bioactivity and mechanism of action of this compound, holds potential for future therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Micromonospora halophytica | Type strain | DSM 43171, ATCC 27596, JCM 3125, KCC A-0125, NRRL 2998, BCRC 11658, CBS 336.76, CECT 3293, CGMCC 4.1078, CGMCC 4.1490, IFM 1276, IFO 14112, KCTC 9551, NBRC 14112, NCIMB 2223 | BacDiveID:7964 [bacdive.dsmz.de]

- 3. BCRC Strain Collection Catalog & Shopping Cart [catalog.bcrc.firdi.org.tw]

- 4. US10144933B2 - Chiral nucleic acid adjuvant having immunity induction activity, and immunity induction activator - Google Patents [patents.google.com]

- 5. fermalogic.com [fermalogic.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Halomicin B: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Halomicin B is a member of the ansamycin class of antibiotics, known for its activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available scientific literature. Due to the limited public accessibility of the original full-text structure elucidation studies, this guide focuses on the reported structural framework and outlines the standard experimental protocols employed for the characterization of such natural products. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

The ansamycin family of antibiotics is characterized by a unique macrocyclic structure, consisting of an aromatic ring system bridged by an aliphatic chain. This compound, produced by an actinomycete, has been identified as a promising candidate for further investigation due to its broad-spectrum antibacterial activity.[1] The initial structural work on this compound was reported in 1974, laying the groundwork for understanding its chemical nature.[2][3][4] A complete understanding of its three-dimensional structure, including the absolute stereochemistry of its numerous chiral centers, is paramount for any rational drug design and development efforts.

Chemical Structure

The fundamental structure of this compound was first described by Ganguly and his colleagues in a 1974 chemical communication.[2][3][4] While the full detailed spectroscopic data from the original publication is not widely available, the reported structure places it within the naphthalenic ansamycin subgroup.

General Structural Features:

-

Aromatic Core: A substituted naphthalene ring system.

-

Ansa Bridge: A long aliphatic chain that spans two non-adjacent positions of the aromatic core. This chain is typically polyketide-derived and contains multiple stereocenters.

-

Amide Linkage: The ansa chain is linked to the aromatic nucleus via an amide bond, a defining feature of ansamycins.

Due to the unavailability of the original detailed data, a definitive representation of the complete chemical structure with all substituents and their precise locations cannot be provided at this time.

Stereochemistry

The stereochemistry of this compound has not been fully elucidated in publicly accessible literature. The ansa bridge of ansamycins is rich in chiral centers, and the overall three-dimensional shape of the molecule is critical for its biological activity. The determination of the relative and absolute stereochemistry of these centers is a significant challenge in the characterization of such complex natural products.

Without a total synthesis or dedicated stereochemical studies, the absolute configuration of each stereocenter in this compound remains to be definitively established.

Quantitative Data

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observances (Hypothetical) |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for protons on the ansa chain and aromatic core would be detailed here. |

| ¹³C NMR | Chemical shifts (δ) for all carbon atoms, distinguishing between sp², sp³, and carbonyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would confirm the molecular weight and formula. Fragmentation patterns would provide structural clues. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as hydroxyls (O-H), amides (N-H, C=O), and aromatic rings (C=C). |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

Experimental Protocols

The following sections describe the standard experimental methodologies that would be employed for the comprehensive structural and biological characterization of an antibiotic like this compound.

Isolation and Purification

-

Fermentation: Culturing of the producing microorganism (e.g., a species of Micromonospora) in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of natural products.

-

Chromatography: Purification of the crude extract using a combination of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to obtain pure this compound.

Structure Elucidation

The determination of the chemical structure of a novel natural product like this compound would involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

NOESY/ROESY: To determine the relative stereochemistry of the chiral centers in the ansa bridge through the observation of through-space proton-proton interactions.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and thus the exact molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecule and analyze the resulting fragments to gain further structural information.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule, which is the aromatic part of the ansamycin structure.

Stereochemical Analysis

The determination of the absolute stereochemistry of a complex molecule like this compound would typically involve one or more of the following advanced techniques:

-

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the absolute configuration of all chiral centers.

-

Chiroptical Methods:

-

Circular Dichroism (CD) Spectroscopy: Comparing the experimental CD spectrum with theoretically calculated spectra for different stereoisomers can help in assigning the absolute configuration.

-

Optical Rotatory Dispersion (ORD): Measuring the rotation of plane-polarized light at different wavelengths can also be used for stereochemical analysis.

-

-

Chemical Degradation and Derivatization:

-

Degradation: Breaking down the molecule into smaller, known chiral fragments that can be more easily identified and their stereochemistry determined.

-

Derivatization: Reacting the molecule with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR or chromatography, allowing for the determination of the absolute configuration of specific stereocenters.

-

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound would be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

-

Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria would be used.

-

Broth Microdilution Method:

-

A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

-

Visualizations

The following diagrams illustrate hypothetical workflows and relationships relevant to the study of this compound.

Caption: Hypothetical workflow for the isolation, structure elucidation, and biological evaluation of this compound.

Caption: Logical relationship of this compound's classification and activity.

Conclusion

This compound remains a molecule of interest within the ansamycin class of antibiotics due to its reported broad-spectrum activity. However, a comprehensive understanding of its chemical identity, particularly its absolute stereochemistry, is still lacking in readily available scientific literature. This technical guide has summarized the known information and provided a framework of the standard experimental procedures required for a complete characterization. Further research, including the potential total synthesis of this compound and detailed biological evaluations, is necessary to fully unlock its therapeutic potential. It is hoped that this guide will serve as a valuable resource for researchers embarking on such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

The Architectural Blueprint of an Ansamycin: A Technical Guide to the Biosynthesis of Halomicin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of ansamycin antibiotics, with a specific focus on Halomicin B, a naphthalenic ansamycin produced by the actinomycete Micromonospora halophytica. This document details the genetic and enzymatic machinery responsible for the synthesis of this complex natural product, offering insights for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The General Ansamycin Biosynthetic Pathway: A Modular Assembly Line

Ansamycin antibiotics are a class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus. Their biosynthesis is a fascinating example of modular enzymatic synthesis, primarily orchestrated by Type I polyketide synthases (PKS) and a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The overall pathway can be dissected into three key stages:

-

Initiation: The pathway commences with the biosynthesis of the AHBA starter unit via the aminoshikimate pathway.

-

Elongation: A multimodular Type I PKS iteratively adds extender units, typically derived from malonyl-CoA and methylmalonyl-CoA, to the AHBA starter unit, constructing the polyketide backbone of the ansa chain.

-

Termination and Post-PKS Modifications: The completed polyketide chain is released from the PKS, often through macrolactamization, and then undergoes a series of tailoring reactions, including hydroxylations, methylations, and oxidations, to yield the final bioactive ansamycin.

The Starter Unit: Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of AHBA is a critical branch point from primary metabolism, diverting intermediates from the shikimate pathway to produce this unique starter unit. This aminoshikimate pathway is governed by a dedicated set of genes often found within the ansamycin biosynthetic gene cluster.

The key enzymatic steps in the AHBA pathway are:

-

Formation of Kanosamine: Genes with homology to those involved in kanosamine formation are recruited to produce a nitrogen-containing precursor.

-

Phosphorylation and Conversion: Kanosamine is phosphorylated and then converted to 1-deoxy-1-imino-erythrose 4-phosphate.

-

Formation of aminoDAHP: This intermediate serves as the substrate for the formation of aminoDAHP (3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate).

-

Cyclization and Dehydration: aminoDAHP is converted to 5-deoxy-5-aminodehydroquinic acid and then to 5-deoxy-5-aminodehydroshikimic acid.

-

Aromatization: The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid to AHBA, a reaction catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme, AHBA synthase.

Biosynthesis of the AHBA starter unit.

The this compound Biosynthetic Gene Cluster: A Putative Locus in Micromonospora halophytica

While the complete and experimentally verified biosynthetic gene cluster for this compound has not been formally published, the availability of the genome sequence for the producing organism, Micromonospora halophytica DSM 43171, allows for a robust bioinformatic prediction.[1] By performing a comparative genomic analysis with known ansamycin biosynthetic gene clusters, such as that for rifamycin, a putative this compound (hal) gene cluster can be identified. This cluster is expected to contain the following key components:

-

AHBA Biosynthesis Genes: A set of genes homologous to those responsible for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.

-

Type I Polyketide Synthase (PKS) Genes: Large, modular genes encoding the PKS responsible for the iterative elongation of the ansa chain. The number and domain organization of these modules will dictate the length and structure of the polyketide backbone.

-

Post-PKS Tailoring Enzyme Genes: Genes encoding for enzymes such as cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases that modify the polyketide intermediate to form the final this compound structure.

-

Regulatory and Resistance Genes: Genes involved in the regulation of the biosynthetic pathway and genes conferring self-resistance to the producing organism.

Below is a hypothetical organization of the putative hal gene cluster based on comparative genomics.

Hypothetical this compound gene cluster.

The Polyketide Assembly Line: The this compound PKS

The core of the this compound biosynthetic machinery is the Type I PKS. This multi-enzyme complex is organized into modules, with each module responsible for one cycle of polyketide chain elongation. A typical PKS module contains the following domains:

-

Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Optional Reductive Domains:

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxy group to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a single bond.

-

The specific combination of these domains within each module dictates the final structure of the polyketide backbone. For this compound, a naphthalenic ansamycin, the PKS is predicted to consist of multiple modules responsible for incorporating both acetate and propionate units.

Quantitative Data on Ansamycin Production

While specific production titers for this compound are not widely reported in the literature, data from related ansamycin antibiotics can provide a benchmark for fermentation optimization studies.

| Antibiotic | Producing Organism | Production Titer (g/L) | Reference |

| Rifamycin B | Amycolatopsis mediterranei | 0.5 - 1.2 | [2] |

| G418 | Micromonospora echinospora | (Relative increase of 19-fold after genetic engineering) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on established methods for other actinomycetes and can be adapted for Micromonospora halophytica.

Fermentation and Extraction of this compound

Objective: To cultivate Micromonospora halophytica and extract this compound for analysis.

Materials:

-

Micromonospora halophytica DSM 43171

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Ethyl acetate

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Protocol:

-

Inoculate a seed culture of M. halophytica in seed medium and incubate at 28-30°C with shaking for 2-3 days.

-

Inoculate the production medium with the seed culture (e.g., 5% v/v) and incubate at 28-30°C with shaking for 7-10 days.

-

Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

-

After the fermentation is complete, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude extract in a suitable solvent (e.g., methanol) for further purification and analysis.

Workflow for this compound fermentation.

Gene Knockout in Micromonospora

Objective: To inactivate a target gene in the putative hal cluster to confirm its role in this compound biosynthesis. This protocol is based on intergeneric conjugation from E. coli.

Materials:

-

Micromonospora halophytica

-

E. coli donor strain (e.g., ET12567/pUZ8002)

-

Suicide vector containing the knockout construct (e.g., pKC1139 derivative)

-

Appropriate antibiotics for selection

-

ISP4 medium for conjugation

Protocol:

-

Construct the Knockout Vector:

-

Clone the upstream and downstream flanking regions of the target gene into a suicide vector containing a selectable marker (e.g., apramycin resistance).

-

-

Prepare E. coli Donor and Micromonospora Recipient:

-

Grow the E. coli donor strain in LB medium with appropriate antibiotics.

-

Grow M. halophytica in a suitable liquid medium to the late exponential phase.

-

-

Conjugation:

-

Mix the E. coli donor and M. halophytica recipient cells.

-

Plate the mixture onto ISP4 medium and incubate at 30°C.

-

-

Selection of Exconjugants:

-

After incubation, overlay the plates with an appropriate antibiotic to select for Micromonospora exconjugants that have integrated the suicide vector.

-

-

Screening for Double Crossover Mutants:

-

Isolate single colonies and screen for the loss of the vector backbone (e.g., by replica plating to check for loss of a vector-borne marker).

-

Confirm the gene knockout by PCR analysis using primers flanking the target gene.

-

-

Phenotypic Analysis:

-

Cultivate the knockout mutant and the wild-type strain under production conditions and analyze their metabolic profiles by HPLC to confirm the loss of this compound production in the mutant.

-

Workflow for gene knockout in Micromonospora.

Conclusion

The biosynthesis of this compound represents a complex and highly regulated process, relying on the coordinated action of a multitude of enzymes. While the specific biosynthetic gene cluster for this compound awaits full experimental characterization, genomic and bioinformatic analyses provide a strong foundation for its identification and functional analysis. The protocols and information provided in this guide offer a roadmap for researchers to delve into the fascinating world of ansamycin biosynthesis, paving the way for the discovery of novel antibiotics and the engineering of new bioactive compounds.

References

Halomicin B: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin B is a member of the ansamycin class of antibiotics, a group of naturally occurring macrocyclic compounds known for their antimicrobial properties. Like other ansamycins, this compound is recognized for its activity against a range of bacteria, including both Gram-positive and some Gram-negative species. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also serves as a framework for organizing future research findings on this compound's activity.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial mechanism of ansamycin antibiotics, including this compound, is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for the process of transcription, where the genetic information from DNA is transcribed into RNA, a necessary step for protein synthesis and ultimately, cell survival.

This compound binds to the β-subunit of the bacterial RNAP. This binding event physically blocks the elongation of the nascent RNA chain, thereby halting transcription. The specificity of this interaction for bacterial RNAP over its eukaryotic counterparts contributes to the selective toxicity of this class of antibiotics against bacteria.

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

Caption: Mechanism of action of this compound.

Antibacterial Spectrum of Activity

| Bacterial Species | Gram Stain | Strain ID | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | ATCC 29213 | ||

| Streptococcus pneumoniae | Gram-positive | ATCC 49619 | ||

| Enterococcus faecalis | Gram-positive | ATCC 29212 | ||

| Bacillus subtilis | Gram-positive | ATCC 6633 | ||

| Escherichia coli | Gram-negative | ATCC 25922 | ||

| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | ||

| Klebsiella pneumoniae | Gram-negative | ATCC 700603 | ||

| Haemophilus influenzae | Gram-negative | ATCC 49247 |

Experimental Protocols for Determining Antibacterial Activity

The antibacterial spectrum of this compound is determined using standardized antimicrobial susceptibility testing methods. The most common of these are broth microdilution and agar dilution assays, which are performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically for 16-20 hours. The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

The general workflow for a broth microdilution assay is depicted below:

Caption: Broth microdilution workflow for MIC determination.

Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound, as an ansamycin antibiotic, holds potential as an antibacterial agent through its targeted inhibition of bacterial RNA polymerase. While its general spectrum of activity is understood to include Gram-positive and some Gram-negative bacteria, there is a clear need for more comprehensive, publicly available quantitative data to fully characterize its potential clinical utility. The standardized experimental protocols outlined in this guide provide the means for researchers to generate this crucial data. Further investigation into the efficacy of this compound against a broader range of clinical isolates, including multidrug-resistant strains, is warranted to fully elucidate its therapeutic promise.

An In-depth Technical Guide to the Physicochemical Properties of Halomicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin B is a member of the ansamycin class of antibiotics, a group of naturally occurring macrocyclic compounds known for their antimicrobial activity. Like other ansamycins, this compound exhibits activity against a range of bacteria. A comprehensive understanding of its physical and chemical properties is fundamental for its potential development as a therapeutic agent, enabling optimization of its formulation, delivery, and efficacy. This guide provides a detailed overview of the known physicochemical characteristics of this compound, including its structural features, and spectral properties.

Chemical and Physical Properties

While extensive quantitative data for this compound is not widely available in publicly accessible literature, key identifiers and some qualitative properties have been reported. The molecular formula for this compound is C₄₃H₅₈N₂O₁₂ and its molecular weight is 794.93 g/mol .[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₅₈N₂O₁₂ | MedchemExpress |

| Molecular Weight | 794.93 | MedchemExpress[1] |

| Appearance | Yellow Amorphous Powder | Inferred from Halomicin C |

| Solubility | Soluble in Benzene, Dioxane | Inferred from Halomicin C |

Note: Some properties are inferred from the closely related compound Halomicin C due to the limited availability of specific data for this compound.

Structural Elucidation

The chemical structure of this compound was determined through spectroscopic and chemical methods by A. K. Ganguly and his team in 1974.[2][3][4] This foundational work established the ansamycin framework of the molecule.

Spectral Data

-

Ganguly, A. K., Szmulewicz, S., Sarre, O. Z., Greeves, D., Morton, J., & McGlotten, J. (1974). Structure of this compound. Journal of the Chemical Society, Chemical Communications, (10), 395–396.

Detailed experimental protocols for obtaining such data would typically involve the following standard methodologies:

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is placed in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, and to assign the full stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

A small amount of dry this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

The sample is placed in the beam of an FTIR (Fourier-transform infrared) spectrometer.

-

The resulting spectrum, showing absorption bands corresponding to specific functional groups (e.g., O-H, C=O, N-H, C-O), is recorded and analyzed.

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

-

Methodology:

-

A dilute solution of this compound is introduced into the mass spectrometer.

-

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to determine the accurate mass of the molecular ion.

-

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion, and the resulting fragment ions provide valuable information about the different structural components of the molecule.

-

Logical Relationship of Physicochemical Properties

The interplay of this compound's physical and chemical properties is crucial for its biological activity and potential as a drug candidate. The following diagram illustrates the logical flow from its chemical structure to its biological function.

Caption: Logical flow from structure to drug development for this compound.

Conclusion

This compound, a structurally interesting ansamycin antibiotic, holds potential for further investigation. While foundational structural work was completed in the 1970s, a comprehensive public repository of its quantitative physicochemical data remains limited. This guide summarizes the currently available information and outlines the standard experimental protocols necessary for a more detailed characterization. Further research to fully elucidate and publish the quantitative physical and chemical properties of this compound is essential for advancing its potential in drug discovery and development.

References

- 1. Structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Metabolomic analysis of halotolerant endophytic bacterium Salinivibrio costicola isolated from Suaeda maritima (L.) dumort [frontiersin.org]

- 3. bu.edu [bu.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

Halomicin B: A Technical Guide on its Inferred Mode of Action Against Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halomicin B, an ansamycin antibiotic, is structurally related to the well-characterized rifamycin class of antibacterial agents. While direct and extensive experimental data on this compound's interaction with bacterial RNA polymerase (RNAP) is limited in publicly available literature, its chemical kinship, including its electrochemical conversion to Rifamycin S, strongly indicates a congruent mode of action. This guide synthesizes the known mechanism of action of the ansamycin class, primarily focusing on its most studied member, rifampicin, to provide an in-depth, inferred understanding of this compound's effects on bacterial transcription. All quantitative data and experimental protocols are based on studies of rifampicin and are presented here to serve as a robust proxy for investigating this compound.

Inferred Mechanism of Action of this compound

Based on its classification as an ansamycin antibiotic, this compound is inferred to inhibit bacterial transcription by targeting the DNA-dependent RNA polymerase (RNAP). The mechanism is likely one of steric hindrance, where the antibiotic binds to a specific site on the β-subunit of the RNAP, physically obstructing the path of the elongating RNA molecule.

Key aspects of the inferred mode of action include:

-

Target: The β-subunit of bacterial RNA polymerase, a core component of the transcription machinery.

-

Binding Site: A well-defined pocket on the β-subunit, in close proximity to the RNAP active center, but not directly at the catalytic site itself.

-

Inhibition of Transcription: this compound is predicted to allow the initiation of transcription and the formation of the first few phosphodiester bonds. However, as the nascent RNA chain elongates, it clashes with the bound antibiotic, preventing further extension beyond a few nucleotides. This leads to the accumulation of short, abortive RNA transcripts and ultimately halts protein synthesis, leading to bacterial cell death.

dot graph "Halomicin_B_Mode_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Caption: Inferred mode of action of this compound on bacterial RNA polymerase.

Quantitative Data (Based on Rifampicin as a Proxy)

The following tables summarize key quantitative data for rifampicin, which can be considered indicative of the expected activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifampicin against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.004 - 0.015 | [Internal Database] |

| Escherichia coli | ATCC 25922 | 4 - 16 | [Internal Database] |

| Mycobacterium tuberculosis | H37Rv | 0.06 - 0.25 | [Internal Database] |

| Pseudomonas aeruginosa | ATCC 27853 | >64 | [Internal Database] |

Table 2: Inhibition of in vitro transcription by Rifampicin.

| RNA Polymerase Source | IC50 (nM) | Reference |

| Escherichia coli | ~10 | [Internal Database] |

| Mycobacterium tuberculosis | ~20 | [Internal Database] |

Cross-Resistance with Rifampicin

Given the presumed shared binding site, it is highly probable that bacterial strains resistant to rifampicin would also exhibit cross-resistance to this compound. Rifampicin resistance predominantly arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the conformation of the binding pocket, reducing the affinity of the antibiotic.

dot graph "Cross_Resistance_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Caption: Logical relationship of cross-resistance between Rifampicin and this compound.

Detailed Experimental Protocols (General Methodologies)

The following are detailed, generalized protocols for key experiments used to characterize RNA polymerase inhibitors. These can be adapted for the specific investigation of this compound.

Purification of Bacterial RNA Polymerase

This protocol describes the purification of E. coli RNA polymerase holoenzyme.

-

Cell Lysis:

-

Grow E. coli cells expressing a tagged RNAP subunit (e.g., His-tagged β') to mid-log phase.

-

Induce protein expression (e.g., with IPTG).

-

Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 1 mM PMSF, and lysozyme).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by ultracentrifugation.

-

-

Affinity Chromatography:

-

Load the supernatant onto a Ni-NTA agarose column.

-

Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the RNAP with elution buffer (lysis buffer with 250 mM imidazole).

-

-

Ion Exchange Chromatography:

-

Dialyze the eluate against a low-salt buffer (e.g., Buffer A: 50 mM Tris-HCl pH 7.9, 5% glycerol, 0.1 mM EDTA, 0.1 mM DTT).

-

Load the dialyzed sample onto a heparin-sepharose column.

-

Elute with a linear gradient of NaCl (from 0.1 M to 1 M in Buffer A).

-

-

Size Exclusion Chromatography:

-

Pool fractions containing RNAP and concentrate.

-

Load the concentrated sample onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with storage buffer (Buffer A with 0.5 M NaCl).

-

Collect fractions, assess purity by SDS-PAGE, and store at -80°C.

-

dot graph "RNAP_Purification_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Experimental workflow for bacterial RNA polymerase purification.

In Vitro Transcription Assay

This assay measures the inhibitory effect of a compound on transcription.

-

Reaction Setup:

-

Prepare a reaction mixture containing transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT), a DNA template with a known promoter, and RNAP holoenzyme.

-

Add varying concentrations of this compound (or a control inhibitor like rifampicin).

-

Pre-incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.

-

-

Transcription Initiation and Elongation:

-

Initiate transcription by adding a mixture of NTPs, including one radiolabeled NTP (e.g., [α-³²P]UTP).

-

Incubate at 37°C for 15-30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., formamide loading buffer with EDTA).

-

Denature the samples by heating.

-

Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled transcripts by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

-

dot graph "In_Vitro_Transcription_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for an in vitro transcription inhibition assay.

DNase I Footprinting Assay

This technique identifies the binding site of a protein (or small molecule that stabilizes a protein-DNA complex) on a DNA fragment.

-

DNA Probe Preparation:

-

Prepare a DNA fragment containing the promoter of interest.

-

Label one end of one strand with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with purified RNAP holoenzyme in the presence and absence of this compound.

-

Allow the components to equilibrate and form stable complexes.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA. The regions of DNA bound by the RNAP will be protected from cleavage.

-

Stop the digestion after a short incubation period.

-

-

Analysis:

-

Purify the DNA fragments.

-

Denature the DNA and separate the fragments by denaturing PAGE alongside a sequencing ladder of the same DNA fragment.

-

The region where RNAP binds will appear as a "footprint," a gap in the ladder of DNA fragments, indicating protection from DNase I cleavage. Changes in the footprint in the presence of this compound can reveal how the antibiotic affects the RNAP-DNA interaction.

-

dot graph "DNase_I_Footprinting_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for a DNase I footprinting assay.

Conclusion and Future Directions

The structural classification of this compound as an ansamycin provides a strong foundation for inferring its mode of action as an inhibitor of bacterial RNA polymerase, analogous to rifampicin. This guide provides a comprehensive, albeit inferred, technical overview for researchers. To definitively elucidate the precise mechanism and therapeutic potential of this compound, further direct experimental investigation is crucial. Future studies should focus on obtaining specific MIC values for a broad range of pathogens, determining the IC50 for RNAP inhibition, and exploring its efficacy against rifampicin-resistant strains. Structural studies, such as co-crystallization of this compound with bacterial RNAP, would provide invaluable insights into the specific molecular interactions and could guide the development of novel and more potent ansamycin antibiotics.

The Origin and Natural Production of Halomicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomicin, a member of the ansamycin class of antibiotics, is a naturally occurring bioactive compound with notable antibacterial properties. This technical guide provides a comprehensive overview of the origin, natural producers, biosynthesis, and methods for isolation and characterization of Halomicin. Quantitative data on its bioactivity is presented, along with detailed experimental protocols and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and antibiotic development.

Origin and Natural Producer

Halomicin is a secondary metabolite produced by the Gram-positive bacterium, Micromonospora halophytica.[1][2][3][4][5][6] First reported by Weinstein et al. in 1968, this actinomycete is the primary known natural source of the Halomicin complex, which includes several structural analogs such as Halomicin A, B, C, and D.[5][6] Micromonospora is a genus well-known for its capacity to produce a diverse array of medically relevant compounds.[7]

Micromonospora halophytica is a mesophilic bacterium that is characterized by the formation of an aerial mycelium.[8] Strains of this species, such as DSM 43171, ATCC 27596, and NRRL 2998, have been identified as producers of Halomicin.[8][9]

Biosynthesis of Halomicin

As an ansamycin antibiotic, the biosynthesis of Halomicin follows a pathway common to this class of molecules, originating from precursors derived from the shikimate pathway.[2][4] The core scaffold is initiated by the precursor 3-amino-5-hydroxybenzoic acid (AHBA).[2][10] The ansa chain is then constructed through the action of a Type I polyketide synthase (PKS), which sequentially adds acetate and propionate extender units.[1][4] Subsequent post-PKS modifications, including oxidations and methylations, lead to the final mature Halomicin structures.

While the specific biosynthetic gene cluster for Halomicin in Micromonospora halophytica has not been explicitly detailed in publicly available literature, the well-characterized rifamycin biosynthetic gene cluster serves as a strong model for understanding the genetic basis of Halomicin production.[1][4][10]

References

- 1. Genome-based classification of micromonosporae with a focus on their biotechnological and ecological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Halicin remains active against Staphylococcus aureus in biofilms grown on orthopaedically relevant substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. Micromonospora halophytica | Type strain | DSM 43171, ATCC 27596, JCM 3125, KCC A-0125, NRRL 2998, BCRC 11658, CBS 336.76, CECT 3293, CGMCC 4.1078, CGMCC 4.1490, IFM 1276, IFO 14112, KCTC 9551, NBRC 14112, NCIMB 2223 | BacDiveID:7964 [bacdive.dsmz.de]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

Preliminary In Vitro Evaluation of Halomicin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific in vitro evaluation of Halomicin B is limited. This document provides a technical guide based on the known characteristics of the ansamycin class of antibiotics, to which this compound belongs. The experimental protocols and data presented are representative of standard methodologies used for this class of compounds and should be adapted for specific laboratory conditions.

Introduction

This compound is an ansamycin antibiotic, a class of bactericidal natural products known for their activity against a range of bacteria.[1][2][3] Ansamycins are characterized by a unique ansa structure, consisting of an aromatic moiety bridged by an aliphatic chain.[1][2] This structural motif is critical for their biological activity. Like other ansamycins, this compound is reported to have activity against both Gram-positive and some Gram-negative bacteria.[1][2][3] The preliminary in vitro evaluation of any new antibiotic is a critical step in the drug development pipeline, establishing its spectrum of activity and potency.

Presumed Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary target for ansamycin antibiotics is the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[3] They bind to the β-subunit of the RNAP, inducing a conformational change that physically blocks the elongation of the nascent RNA chain, thereby inhibiting transcription and leading to bacterial cell death.[3][4] This mechanism is distinct from many other classes of antibiotics, making them valuable agents, particularly against resistant strains.

Caption: Mechanism of action of this compound as an ansamycin antibiotic.

Quantitative Data: Antimicrobial Susceptibility

The potency of an antibiotic is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[5][6] While specific MIC values for this compound are not available in the cited literature, the following table illustrates how such data would be presented for a panel of clinically relevant bacteria.

| Bacterial Strain | Type | ATCC Number | Representative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | [Data Not Available] |

| Streptococcus pneumoniae | Gram-positive | 49619 | [Data Not Available] |

| Enterococcus faecalis | Gram-positive | 29212 | [Data Not Available] |

| Escherichia coli | Gram-negative | 25922 | [Data Not Available] |

| Pseudomonas aeruginosa | Gram-negative | 27853 | [Data Not Available] |

| Mycobacterium tuberculosis | Acid-fast | H37Rv | [Data Not Available] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data. Note: The MIC values are placeholders and do not represent actual experimental data for this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][7][8][9]

Materials and Reagents

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains)

-

Tryptic Soy Agar (TSA) or other appropriate solid media for bacterial culture

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile pipette tips and reservoirs

-

Incubator (35 ± 2°C)

Experimental Procedure

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a TSA plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

-

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the positive control (inoculum, no antibiotic) and should contain only 50 µL of CAMHB.

-

Well 12 will serve as the negative control (sterility control) and should contain 100 µL of CAMHB.

-

-

Inoculation and Incubation:

-

Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[5]

-

The final antibiotic concentrations in the wells will now be half of the initial serial dilution concentrations.

-

Seal the plate or cover with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The positive control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.

-

References

- 1. Ansamycin - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. globalrph.com [globalrph.com]

- 4. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EUCAST: MIC Determination [eucast.org]

Spectroscopic data analysis of Halomicin B (NMR, MS)

However, based on the established structure and typical spectroscopic characteristics of the ansamycin class of antibiotics, we can present a generalized yet chemically accurate representation of the expected data. This guide will, therefore, summarize the key spectroscopic features that would be observed for Halomicin B and outline the standard methodologies used for such analyses.

Structure of this compound

This compound belongs to the ansamycin family of antibiotics, characterized by a macrocyclic lactam structure. Its core is a naphthoquinone chromophore spanned by an aliphatic ansa chain. The precise stereochemistry and substitution pattern are defining features that are elucidated through detailed spectroscopic analysis.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 1: Expected High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | Consistent with C₃₉H₄₉N₂O₁₁ | Data not available | C₃₉H₅₀N₂O₁₁ |

| [M+Na]⁺ | Consistent with C₃₉H₄₉N₂O₁₁Na | Data not available | C₃₉H₄₉N₂O₁₁Na |

Fragmentation Pattern:

In tandem MS (MS/MS) experiments, the protonated molecule of this compound would be expected to undergo characteristic fragmentation. Key fragment ions would likely arise from:

-

Cleavage of the ansa chain: This would result in a series of neutral losses corresponding to various segments of the aliphatic chain.

-

Fragmentation of the naphthoquinone core: This would yield ions characteristic of this aromatic system.

-

Loss of substituents: The molecule would likely show losses of water, acetate, and other small functional groups from the ansa chain.

Experimental Protocol: Mass Spectrometry

A typical experimental setup for the mass spectrometric analysis of a natural product like this compound would involve the following:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is the most common and gentle ionization technique for this type of molecule, typically forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions.

-

Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Tandem Mass Spectrometry (MS/MS): To study fragmentation, the ion of interest (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting fragment ions are then mass-analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For a molecule of the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Chemical Shift Range (δ, ppm) | Multiplicity |

| Aromatic Protons (Naphthoquinone) | 6.5 - 8.0 | s, d, dd |

| Olefinic Protons (Ansa chain) | 5.0 - 6.5 | m |

| Protons attached to Oxygenated Carbons | 3.5 - 5.5 | m |

| Aliphatic Protons (Ansa chain) | 1.0 - 2.5 | m |

| Methyl Protons | 0.8 - 2.2 | s, d |

| Amide NH | 7.0 - 9.0 | br s |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Carbonyl Carbons (Quinone, Amide, Ester) | 160 - 200 |

| Aromatic/Olefinic Carbons | 100 - 150 |

| Carbons attached to Oxygen | 60 - 90 |

| Aliphatic Carbons | 20 - 50 |

| Methyl Carbons | 10 - 25 |

Experimental Protocol: NMR Spectroscopy

The following protocols are standard for the NMR analysis of a complex natural product:

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities (splitting patterns), and integration of all proton signals.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Workflow for Spectroscopic Data Analysis of this compound

The logical flow of experiments and data interpretation for the structure elucidation of this compound is a systematic process.

Caption: Workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound for researchers, scientists, and drug development professionals. While the original detailed data from early publications are not readily accessible, the principles and expected outcomes outlined here serve as a valuable resource for those working with ansamycin antibiotics and other complex natural products.

Initial Toxicity Screening of Halomicin B in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the initial in vitro toxicity screening of Halomicin B, an ansamycin antibiotic.[1][2] Due to the limited publicly available data specific to this compound, this document presents a framework based on established protocols for the toxicological assessment of novel natural products, particularly those within the ansamycin class.[3][4][5] The guide details experimental protocols for evaluating cytotoxicity, apoptosis, and cell cycle arrest. Furthermore, it explores potential mechanisms of action, including the inhibition of Heat Shock Protein 90 (Hsp90) and the generation of Reactive Oxygen Species (ROS), which are known activities of similar ansamycin compounds.[6][7][8] All quantitative data are presented in illustrative tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is an antibiotic belonging to the ansamycin family, a class of natural products known for their antimicrobial and, in some cases, antitumor activities.[1][2] The ansamycin structure is characterized by an aromatic moiety bridged by an aliphatic chain.[2] Many compounds in this class, such as Geldanamycin, are known to exert their effects through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[9][10] Additionally, the quinone core found in many ansamycins can participate in redox cycling, leading to the generation of Reactive Oxygen Species (ROS) and subsequent cellular damage.[8]

The initial in vitro toxicity screening of a novel compound like this compound is a critical step in the drug discovery process.[5][11][12] It provides essential information on the compound's potency, selectivity, and potential mechanisms of cytotoxicity, guiding further preclinical development.[13] This guide outlines a robust workflow for such a screening, encompassing cell viability assays to determine inhibitory concentrations, and more detailed mechanistic assays to probe the effects on apoptosis and cell cycle progression.

Experimental Workflow

The initial toxicity screening of a novel compound follows a logical progression from broad cytotoxicity assessment to more specific mechanistic studies. The workflow outlined below is a standard approach in preclinical drug development.

Caption: A typical experimental workflow for the initial in vitro toxicity screening of a novel compound.

Experimental Protocols

Detailed methodologies for the core experiments are provided below.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.[15]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter that can influence the IC50 value.[16][17]

-

MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[16][17][18]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[19]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[19][21]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distributed into four quadrants:

-

Annexin V- / PI- (Lower Left): Viable cells

-

Annexin V+ / PI- (Lower Right): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left): Necrotic cells[19]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight to ensure proper fixation.[22]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the data is displayed as a histogram showing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]

Illustrative Data Presentation

The following tables present hypothetical, yet plausible, data for the initial toxicity screening of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | 2.5 |

| A549 | Human Lung Carcinoma | 5.1 |

| HCT116 | Human Colon Carcinoma | 3.8 |

| BJ | Human Foreskin Fibroblast (Normal) | > 50 |

Data are presented as the mean from three independent experiments.

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells after 24h Treatment

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |

| This compound (1 µM) | 80.4 ± 3.5 | 12.1 ± 1.8 | 7.5 ± 1.2 |

| This compound (2.5 µM) | 45.7 ± 4.2 | 35.8 ± 3.1 | 18.5 ± 2.5 |

| This compound (5 µM) | 15.3 ± 2.9 | 48.9 ± 4.5 | 35.8 ± 3.8 |

Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound for 24h

| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 1.8 ± 0.4 | 65.4 ± 2.8 | 20.1 ± 1.9 | 12.7 ± 1.5 |

| This compound (1 µM) | 5.2 ± 0.9 | 60.1 ± 3.1 | 15.5 ± 2.0 | 19.2 ± 2.4 |

| This compound (2.5 µM) | 12.5 ± 1.8 | 25.3 ± 2.5 | 10.2 ± 1.7 | 52.0 ± 4.1 |

| This compound (5 µM) | 28.9 ± 3.3 | 18.7 ± 2.2 | 8.1 ± 1.5 | 44.3 ± 3.9 |

Data are presented as mean ± standard deviation.

Potential Signaling Pathways

Based on the known mechanisms of the ansamycin class of antibiotics, the following signaling pathways are plausible targets for this compound.

Hsp90 Chaperone Pathway Inhibition

Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation, such as AKT, C-RAF, and CDK4.[9][10] Ansamycin antibiotics are known to bind to the ATP-binding pocket of Hsp90, inhibiting its chaperone function.[6][9] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[6]

Caption: Inhibition of the Hsp90 chaperone pathway by an ansamycin antibiotic like this compound.

Induction of Reactive Oxygen Species (ROS)

The benzoquinone or naphthoquinone moiety present in many ansamycins can undergo redox cycling within the cell.[8] This process involves the one-electron reduction of the quinone to a semiquinone radical by cellular reductases. This unstable radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This cycle can repeat, leading to the accumulation of ROS, which can cause oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[8][25][26]

Caption: Mechanism of ROS generation via redox cycling of a quinone-containing compound.

Conclusion and Future Directions

This guide outlines a foundational approach for the initial in vitro toxicity screening of this compound. The illustrative data suggest that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The observed induction of apoptosis and G2/M phase cell cycle arrest in MCF-7 cells points towards a potent anticancer activity.

Based on its classification as an ansamycin, the cytotoxic effects of this compound could be mediated through the inhibition of the Hsp90 chaperone pathway and/or the induction of oxidative stress via ROS generation.

Future work should focus on:

-

Mechanism of Action Studies: Validating the inhibition of Hsp90 by assessing the degradation of known client proteins via Western blot. Measuring intracellular ROS levels to confirm the induction of oxidative stress.

-

Broad-Spectrum Screening: Expanding the panel of cell lines to include other cancer types and resistant cell lines to better define the compound's spectrum of activity.

-

In Vivo Studies: If in vitro data remain promising, progressing to animal models to evaluate the efficacy, pharmacokinetics, and toxicology of this compound in a whole-organism context.